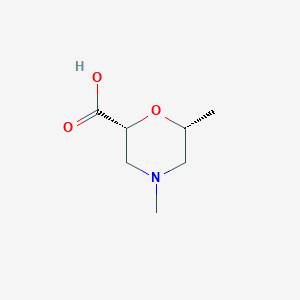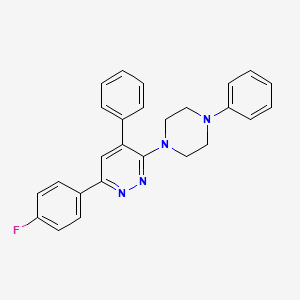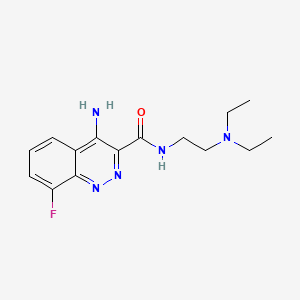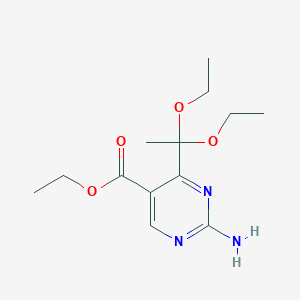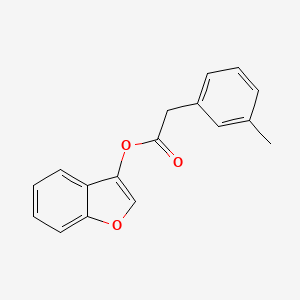
Benzofuran-3-yl 2-(m-tolyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-3-yl 2-(m-tolyl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a 2-(m-tolyl)acetate group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex benzofuran rings with high yield and fewer side reactions . Another method involves the use of proton quantum tunneling to construct the benzofuran ring, which also results in high yield and fewer side reactions .
Industrial Production Methods
Industrial production of Benzofuran-3-yl 2-(m-tolyl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuran-3-yl 2-(m-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new benzofuran derivatives with different functional groups.
Applications De Recherche Scientifique
Benzofuran-3-yl 2-(m-tolyl)acetate has several scientific research applications, including:
Industry: this compound may be used in the development of new materials and chemicals with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of Benzofuran-3-yl 2-(m-tolyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Benzofuran-3-yl 2-(m-tolyl)acetate can be compared with other similar compounds, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has been studied for its anticancer activity against human ovarian cancer cell lines.
2-(4-benzyloxy-3-methoxyphenyl)-3-iodo-5-(3-benzyloxypropyl)-7-methoxybenzofuran: This compound is used in the synthesis of complex benzofuran derivatives.
The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits. Its combination of a benzofuran ring with a 2-(m-tolyl)acetate group may confer unique properties that differentiate it from other benzofuran derivatives.
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1-benzofuran-3-yl 2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C17H14O3/c1-12-5-4-6-13(9-12)10-17(18)20-16-11-19-15-8-3-2-7-14(15)16/h2-9,11H,10H2,1H3 |
Clé InChI |
QRHNLFQRXPOKOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(=O)OC2=COC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


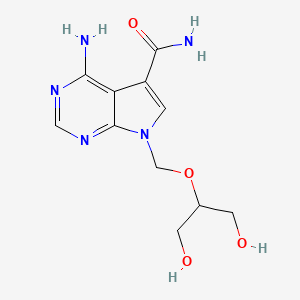
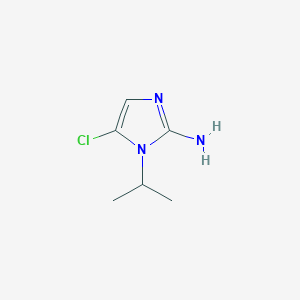
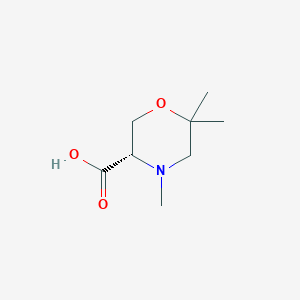
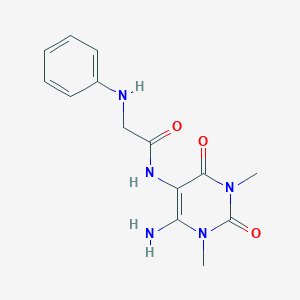
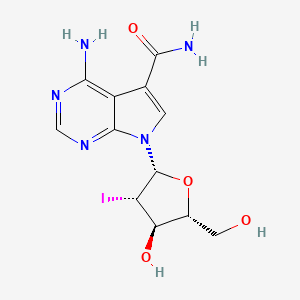
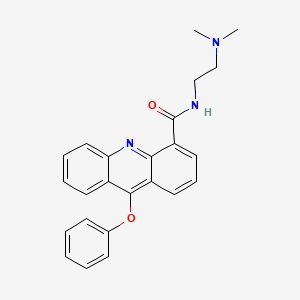

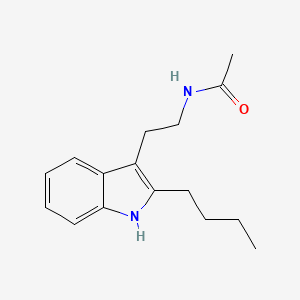

![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
